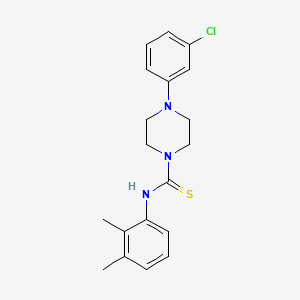

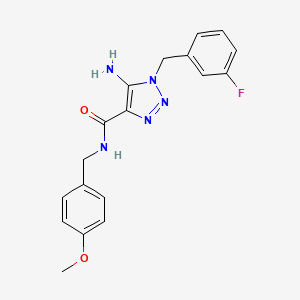

![molecular formula C11H16Cl2N2O B2523224 2',3'-二氢螺{噁烷-4,1'-吡咯并[2,3-b]吡啶}二盐酸盐 CAS No. 2197062-77-2](/img/structure/B2523224.png)

2',3'-二氢螺{噁烷-4,1'-吡咯并[2,3-b]吡啶}二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of spiro compounds is a topic of interest in several of the provided papers. For instance, the synthesis of dihydrouracils spiro-fused to pyrrolidines is achieved through a three-step methodology involving Knoevenagel condensation, 1,3-dipolar cycloaddition, and nitrile reduction . Similarly, dispiro oxindole-pyrrolidine/thiochromane hybrids are synthesized via a three-component 1,3-dipolar cycloaddition reaction . Another efficient one-pot synthesis method for dispiro[oxindole-3,3'-pyrrolidines] is reported, which also utilizes 1,3-dipolar cycloaddition of azomethine ylides . These methods highlight the importance of 1,3-dipolar cycloaddition reactions in constructing complex spiro frameworks with high regioselectivity and yields.

Molecular Structure Analysis

The molecular structure and spectroscopic properties of spiro compounds are explored using various computational and experimental techniques. For example, the optimized molecular geometry, vibrational frequencies, and NMR chemical shift values of a related spiro compound are calculated using Hartree Fock and Density Functional Theory methods . Single crystal X-ray structural characterization is also employed to determine the structure of spiro[pyrrolidine-2,3'-oxindoles], providing detailed insights into their three-dimensional conformation .

Chemical Reactions Analysis

The chemical reactivity of spiro compounds is influenced by their unique structural features. The papers describe various reactions involving spiro frameworks, such as the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity , and the construction of dispiro[pyrrolidine-2,3'-oxindole] scaffolds through a three-component cycloaddition . These reactions often result in the formation of multiple stereocenters and exhibit broad functional-group tolerance, which is advantageous for the synthesis of diverse and complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro compounds are closely related to their molecular structure. The papers discuss the synthesis of spiro compounds with high stereo- and regioselectivity, which can significantly affect their physical properties such as solubility and melting point . The electronic properties, such as HOMO-LUMO energies and absorption wavelengths, are investigated to understand the chemical behavior and potential applications of these compounds . Additionally, the antimicrobial activities of some spiro compounds are tested, indicating their potential as bioactive molecules .

科学研究应用

抗菌和抗真菌活性

螺吡咯烷酮类化合物(2',3'-二氢螺{噁烷-4,1'-吡咯并[2,3-b]吡啶}二盐酸盐相关化合物)的一个重要应用领域是抗菌和抗真菌研究。这些化合物已针对人类致病菌和皮肤真菌进行筛选,显示出对除枯草芽孢杆菌以外的多种病原体的抗菌和抗真菌活性。这项研究突出了螺吡咯烷酮类化合物在解决抗生素耐药性和开发新型抗菌剂方面的潜力(Raj、Raghunathan、SrideviKumari 和 Raman,2003)。

有机催化合成

另一个值得注意的应用是螺[吡咯烷-3,3'-噁吲哚]的有机催化合成,该化合物表现出重要的生物活性。已经开发了一种对映选择性有机催化方法,用于快速合成具有高对映纯度和结构多样性的螺[吡咯烷-3,3'-噁吲哚]衍生物。该方法展示了以高立体选择性和区域选择性创建生物活性化合物的潜力,为药物化学和多样性导向合成提供了新途径(Chen、Wei、Luo、Xiao 和 Gong,2009)。

噁吲哚生物碱的合成

螺[吡咯烷-3,3'-噁吲哚]环系是几种具有显著生物活性的生物碱的核心结构。最近合成该环系的方法涉及多种策略,突出了其在合成角青素、霍斯菲林、伊拉可明和其他噁吲哚生物碱中的重要性。这些合成策略强调了构建螺[吡咯烷-3,3'-噁吲哚]骨架的多功能性和挑战性,这是开发生物活性化合物至关重要的一步(Marti 和 Carreira,2003)。

细胞毒活性

通过级联转化过程从 3-(2-叠氮乙基)噁吲哚衍生的螺[吡咯烷-3,3'-噁吲哚]被发现对肿瘤细胞系(如 LNCaP 和 PC-3)表现出高细胞毒性。这一发现表明了这些化合物在癌症研究和治疗中的潜力,为生物相关螺[吡咯烷-3,3'-噁吲哚]提供了一种新的合成方法(Akaev、Villemson、Vorobyeva、Majouga、Budynina 和 Melnikov,2017)。

安全和危害

属性

IUPAC Name |

spiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,4'-oxane];dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.2ClH/c1-2-9-10(12-5-1)13-8-11(9)3-6-14-7-4-11;;/h1-2,5H,3-4,6-8H2,(H,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTKEPVCBNVPJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CNC3=C2C=CC=N3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

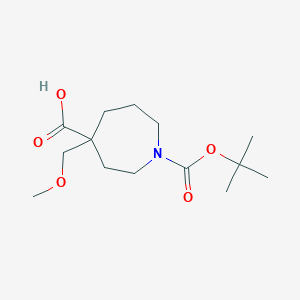

![tert-butyl N-[(3S,4R)-1-(but-2-ynoyl)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2523145.png)

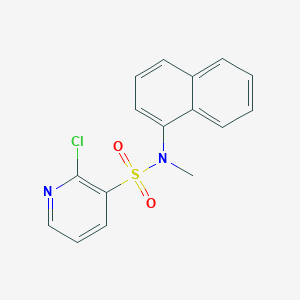

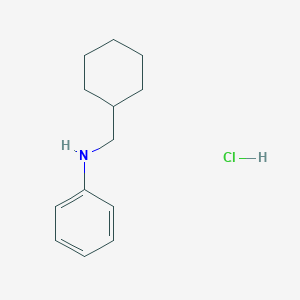

![6-chloro-3-cyclopentyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2523146.png)

![Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride](/img/structure/B2523149.png)

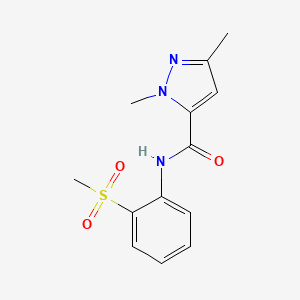

![3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2523160.png)

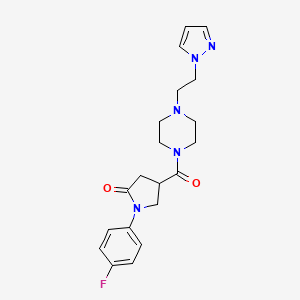

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2523161.png)

![Ethyl 4-[3-(carbamoylmethyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-8-yl]benzoate](/img/structure/B2523163.png)